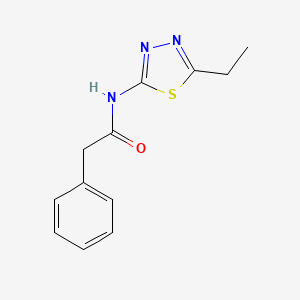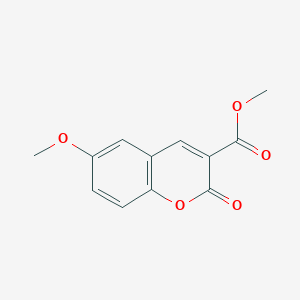![molecular formula C19H10N4O8 B11116140 N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide](/img/structure/B11116140.png)
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzo[de]isoquinoline derivatives, which are characterized by their fused ring systems and functional groups that contribute to their chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzo[de]isoquinoline derivative, followed by the introduction of the dioxo and hydroxybenzamide groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated control systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, diamino derivatives, and various substituted benzo[de]isoquinoline compounds, each with distinct chemical and physical properties.
Scientific Research Applications
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and hydroxybenzamide moiety play crucial roles in its reactivity and biological activity. For example, the nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or modulate signaling pathways. The hydroxybenzamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide can be compared with other benzo[de]isoquinoline derivatives, such as:
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.
N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-aminobenzamide: Contains an amino group, which can participate in different types of chemical reactions and exhibit distinct biological properties.
Properties
Molecular Formula |
C19H10N4O8 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzamide |
InChI |
InChI=1S/C19H10N4O8/c24-13-3-1-9(2-4-13)17(25)20-21-18(26)14-7-11(22(28)29)5-10-6-12(23(30)31)8-15(16(10)14)19(21)27/h1-8,24H,(H,20,25) |
InChI Key |
YUHLBLUUVGHOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate](/img/structure/B11116067.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B11116076.png)
![N-[4-(butan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11116082.png)
acetyl}hydrazinylidene)-N-phenylbutanamide](/img/structure/B11116086.png)

![3-fluoro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11116095.png)
![4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116100.png)
![N-butan-2-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11116113.png)
![4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11116115.png)
![5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11116118.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11116132.png)
![methyl [(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]acetate](/img/structure/B11116133.png)
![1-(8-Hydroxybicyclo[3.2.1]oct-2-yl)-1-methylpiperidinium](/img/structure/B11116151.png)
